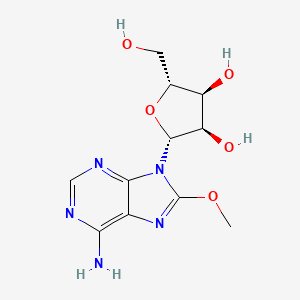

8-Methoxyadenosine

Description

Structure

2D Structure

Properties

Molecular Formula |

C11H15N5O5 |

|---|---|

Molecular Weight |

297.27 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O5/c1-20-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 |

InChI Key |

XGHALRBUKJYKLT-KQYNXXCUSA-N |

Isomeric SMILES |

COC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Canonical SMILES |

COC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

discovery of 8-methyladenosine in ribosomal RNA

An In-depth Technical Guide on the Discovery of 8-Methyladenosine in Ribosomal RNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the discovery of 8-methyladenosine (m8A), a novel RNA modification found in the 23S ribosomal RNA (rRNA) of bacteria. The presence of m8A has significant implications for antibiotic resistance, making it a critical area of study for the development of new antimicrobial therapies. This document details the key findings, experimental methodologies, and mechanistic insights related to this discovery.

Data Presentation

The discovery and characterization of 8-methyladenosine in rRNA have been supported by robust quantitative data. The following tables summarize the key findings from mass spectrometry analyses and antibiotic susceptibility testing.

Mass Spectrometry Data for the Identification of 8-methyladenosine

The definitive identification of 8-methyladenosine at position A2503 of 23S rRNA was achieved through a novel tandem mass spectrometry (MS) approach. The tables below present the mass-to-charge ratios (m/z) of the parent and fragment ions that were crucial for this identification. The analysis was performed on nucleosides derived from E. coli strains with and without the cfr gene, which encodes the responsible methyltransferase.

Table 1: Key Mass Spectrometry Fragments for the Identification of Methylated Adenosine Derivatives [1]

| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| 8-methyladenosine (m8A) | 282 | 150 (8-methyladenine) |

| 2-methyladenosine (m2A) | 282 | 150 (2-methyladenine) |

| 2,8-dimethyladenosine | 296 | 164 (2,8-dimethyladenine) |

Table 2: Tandem Mass Spectrometry (MSn) Fragmentation Pathway for 8-methyladenosine (m8A) [1]

| MS Level | Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |

| MS² | 282 | 150 | Loss of the ribose sugar from m8A |

| MS³ | 150 | 133, 123, 106 | Fragmentation of the 8-methyladenine base |

| MS⁴ | 106 | 79 | Further fragmentation of the purine ring |

| MS⁵ | 79 | 66 | Final characteristic fragment |

Antibiotic Susceptibility Data

The presence of the cfr gene, and consequently the m8A modification, confers resistance to a broad range of antibiotics that target the peptidyl transferase center of the ribosome. The following table presents the minimal inhibitory concentrations (MICs) of various antibiotics against bacterial strains with and without the cfr gene. A higher MIC value indicates greater resistance.

Table 3: Minimal Inhibitory Concentrations (MICs) of Various Antibiotics [2]

| Antibiotic Class | Antibiotic | MIC (µg/mL) without cfr | MIC (µg/mL) with cfr | Fold Increase in Resistance |

| Phenicols | Florfenicol | ≤ 2 | 32 | ≥ 16 |

| Lincosamides | Clindamycin | ≤ 0.25 | 8 | ≥ 32 |

| Oxazolidinones | Linezolid | 2 | 8 | 4 |

| Pleuromutilins | Valnemulin | ≤ 0.12 | 4 | ≥ 32 |

| Streptogramin A | Dalfopristin | 1 | 4 | 4 |

Experimental Protocols

The identification of 8-methyladenosine in rRNA involved a series of sophisticated experimental techniques. The following sections provide a detailed methodology for the key experiments.

Ribosomal RNA Extraction and Digestion

-

Bacterial Culture and Ribosome Isolation: E. coli strains (with and without the cfr gene) were cultured to mid-log phase. Cells were harvested by centrifugation, and crude ribosomes were isolated using standard sucrose gradient centrifugation methods.

-

rRNA Extraction: Total RNA was extracted from the isolated ribosomes using a phenol-chloroform extraction protocol followed by ethanol precipitation.

-

rRNA Digestion to Nucleosides: The purified rRNA was completely digested to its constituent nucleosides using a cocktail of nuclease P1 and alkaline phosphatase. This ensures the cleavage of all phosphodiester bonds and the removal of phosphate groups, yielding free nucleosides for mass spectrometry analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation: The digested nucleoside mixture was separated using a reverse-phase high-performance liquid chromatography (HPLC) system.[1]

-

Column: A C18 column (e.g., Phenomenex Luna C18(2)) is suitable for separating the nucleosides.[1]

-

Mobile Phase A: 40 mM ammonium acetate, pH 6.0.

-

Mobile Phase B: 40% acetonitrile.

-

Gradient: A linear gradient from 0% to 25% B over 25 minutes is used to elute the nucleosides.

-

Flow Rate: 250 µL/min.

-

-

Mass Spectrometry Detection: The eluent from the HPLC was directly introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MS Scan: A full scan was performed to detect the pseudomolecular ions of the expected nucleosides (e.g., m/z 282 for monomethylated adenosine).

-

Tandem MS (MSn): For structural elucidation, collision-induced dissociation (CID) was performed on the parent ions of interest. The fragmentation patterns were analyzed up to MS5 to differentiate between isomers like m8A and m2A.

-

Mandatory Visualization

The following diagrams were created using the Graphviz DOT language to illustrate key processes in the discovery and functional implication of 8-methyladenosine in rRNA.

Experimental Workflow for the Discovery of 8-methyladenosine

Mechanism of Antibiotic Resistance by 8-methyladenosine

References

- 1. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Multi-Drug Resistance Gene cfr in Methicillin-Resistant Staphylococcus aureus (MRSA) Strains Isolated From Animals and Humans in China - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 8-Methyladenosine in Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant bacteria poses a significant threat to global health. A key mechanism contributing to this resistance is the enzymatic modification of ribosomal RNA (rRNA), which can prevent antibiotics from binding to their target sites. One such modification, the methylation of adenosine at the C8 position to form 8-methyladenosine (m8A), has been identified as a critical factor in conferring resistance to a broad spectrum of antibiotics that target the bacterial ribosome's peptidyl transferase center (PTC). This technical guide provides an in-depth analysis of the role of 8-methyladenosine in antibiotic resistance, detailing the underlying molecular mechanisms, the enzyme responsible for this modification, and the experimental protocols for its detection and characterization.

The Core Mechanism: 8-Methyladenosine at A2503 of 23S rRNA

The primary mechanism by which 8-methyladenosine confers antibiotic resistance involves the modification of a single, highly conserved nucleotide within the 23S rRNA of the large ribosomal subunit.

1.1. The Cfr Methyltransferase: A Radical SAM Enzyme

The enzyme responsible for the formation of 8-methyladenosine at position A2503 is the Cfr methyltransferase.[1][2][3] Cfr belongs to the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes, which are known to catalyze a wide range of challenging chemical reactions.[2][3] The Cfr enzyme utilizes a radical-based mechanism to methylate the C8 position of adenosine A2503. Mutation of the conserved cysteine residues within the radical SAM motif (CxxxCxxC) of Cfr abolishes its enzymatic activity, confirming its classification as a radical SAM methyltransferase.

1.2. Steric Hindrance: A Direct Blockade of Antibiotic Binding

The methylation of A2503 to m8A at the peptidyl transferase center (PTC) is the direct cause of antibiotic resistance. The PTC is a critical functional center of the ribosome, responsible for peptide bond formation, and is the target for several classes of antibiotics. The addition of a methyl group at the C8 position of adenosine A2503 results in a steric clash with antibiotics that bind within the PTC. This steric hindrance physically prevents the antibiotic molecules from effectively binding to their ribosomal target, thereby rendering the bacterium resistant to their action. This mechanism confers a multidrug resistance phenotype, providing resistance to five different classes of antibiotics that target the PTC.

Quantitative Impact on Antibiotic Susceptibility

The presence of the cfr gene and the subsequent production of 8-methyladenosine at A2503 have a significant and measurable impact on the minimum inhibitory concentrations (MICs) of various antibiotics. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Florfenicol and Valnemulin for E. coli Strains

| E. coli Strain | Relevant Genotype | Florfenicol MIC (µg/mL) | Valnemulin MIC (µg/mL) |

| Strain 1 | Wild-type | 4 | 32 |

| Strain 2 | cfr+ | 64 | >256 |

| Strain 3 | ΔrlmN | 2 | 16 |

| Strain 4 | ΔrlmN, cfr+ | 32 | >256 |

Data sourced from Giessing et al. (2009).

The data clearly demonstrates that the expression of the cfr gene leads to a dramatic increase in the MIC values for both florfenicol and valnemulin, indicating a high level of resistance.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the molecular pathway of Cfr-mediated resistance and a logical workflow for its experimental investigation.

Caption: Cfr-mediated methylation of A2503 leading to antibiotic resistance.

Experimental Protocols

4.1. Detection of 8-Methyladenosine by LC-MS

This protocol outlines the methodology for the identification and quantification of m8A in 23S rRNA using liquid chromatography-mass spectrometry (LC-MS).

4.1.1. Ribosome Isolation and rRNA Extraction

-

Culture bacterial strains of interest (e.g., E. coli with and without the cfr gene) to mid-log phase.

-

Harvest cells by centrifugation and lyse them to release cellular contents.

-

Isolate ribosomes by ultracentrifugation through a sucrose cushion.

-

Extract total RNA from the isolated ribosomes using a standard phenol-chloroform extraction method or a commercial RNA purification kit.

-

Isolate 23S rRNA from the total RNA by denaturing agarose gel electrophoresis or sucrose gradient centrifugation.

4.1.2. rRNA Digestion to Nucleosides

-

Digest the purified 23S rRNA to individual nucleosides using a combination of nuclease P1 and bacterial alkaline phosphatase.

-

Incubate the reaction mixture at 37°C for 2 hours.

-

Terminate the reaction by heat inactivation or by adding a quenching solution.

-

Filter the resulting nucleoside mixture to remove enzymes and other macromolecules.

4.1.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Use a reverse-phase C18 column for nucleoside separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile).

-

A typical gradient might be a linear increase from 0% to 25% acetonitrile over 25 minutes.

-

-

Mass Spectrometry Detection:

-

Couple the HPLC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in positive ion mode.

-

Monitor for the specific mass-to-charge ratio (m/z) of protonated 8-methyladenosine.

-

Perform fragmentation analysis (MS/MS) on the parent ion of m8A to confirm its identity by comparing the fragmentation pattern to that of a synthetic 8-methyladenosine standard.

-

Caption: Experimental workflow for the detection of 8-methyladenosine by LC-MS.

4.2. Ribosome Profiling to Assess Translational Effects

Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation. While not directly detecting m8A, it can be used to assess the impact of Cfr expression on global translation and the translation of specific genes in the presence of antibiotics.

4.2.1. Cell Lysis and Ribosome Footprinting

-

Grow bacterial cultures to the desired density and treat with antibiotics if required.

-

Rapidly harvest and lyse the cells in a buffer containing a translation inhibitor (e.g., chloramphenicol) to freeze ribosomes on the mRNA.

-

Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) or "footprints."

4.2.2. Ribosome Recovery and Footprint Isolation

-

Isolate the ribosome-mRNA complexes by ultracentrifugation over a sucrose cushion.

-

Extract the RNA from the isolated ribosomes.

-

Purify the RPFs (typically 25-35 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).

4.2.3. Library Preparation and Sequencing

-

Ligate adapters to the 3' and 5' ends of the purified RPFs.

-

Perform reverse transcription to convert the RNA footprints into cDNA.

-

Amplify the cDNA library by PCR.

-

Sequence the library using a high-throughput sequencing platform.

4.2.4. Data Analysis

-

Align the sequencing reads to the bacterial genome or transcriptome.

-

The density of reads mapping to a particular gene corresponds to the rate of its translation.

-

Analyze the distribution of ribosome footprints to identify changes in translation efficiency and to map the precise locations of ribosomes on mRNAs.

Conclusion and Future Directions

The methylation of A2503 to 8-methyladenosine by the Cfr methyltransferase is a well-established mechanism of antibiotic resistance that poses a significant clinical challenge. The steric hindrance model provides a clear rationale for the broad-spectrum resistance conferred by this modification. The experimental protocols detailed in this guide provide a robust framework for the detection and study of m8A-mediated resistance.

Future research in this area should focus on:

-

The development of small molecule inhibitors of the Cfr enzyme as a potential therapeutic strategy to overcome this resistance mechanism.

-

Investigating the prevalence and dissemination of the cfr gene in clinical isolates to better understand its epidemiological significance.

-

Exploring the potential for other, as-yet-undiscovered, rRNA modifications to contribute to antibiotic resistance.

By continuing to unravel the molecular intricacies of antibiotic resistance, the scientific community can pave the way for the development of novel and effective therapeutic interventions.

References

- 1. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modomics - A Database of RNA Modifications [genesilico.pl]

An In-depth Technical Guide on Cfr Methyltransferase and 8-methyladenosine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of antibiotic resistance is a critical global health challenge. One of the key mechanisms of resistance to several classes of ribosome-targeting antibiotics is the modification of ribosomal RNA (rRNA) by enzymes that alter the drug-binding sites. The Cfr methyltransferase is a prime example of such an enzyme, conferring a multidrug resistance phenotype by catalyzing the formation of 8-methyladenosine (m⁸A) at a critical position in the 23S rRNA. This guide provides a comprehensive technical overview of the Cfr methyltransferase, its mechanism of action in synthesizing 8-methyladenosine, its role in antibiotic resistance, and the experimental methodologies used to study its function.

Cfr Methyltransferase: A Radical SAM Enzyme

The cfr gene, initially identified in Staphylococcus sciuri from a bovine source, encodes the Cfr methyltransferase.[1] This enzyme is a member of the radical S-adenosylmethionine (SAM) superfamily, which is characterized by the use of a [4Fe-4S] cluster and SAM to catalyze a wide range of biochemical reactions.[2][3] Cfr, along with its housekeeping homolog RlmN, is unique in its ability to methylate carbon atoms of an adenosine nucleotide within the 23S rRNA.[3]

While RlmN is responsible for the methylation of the C2 position of adenosine 2503 (A2503) in 23S rRNA, a modification important for translational fidelity, Cfr primarily methylates the C8 position of the same nucleotide.[1] This C8 methylation, resulting in the formation of 8-methyladenosine (m⁸A2503), is the key modification that confers resistance to a broad spectrum of antibiotics. Cfr can also exhibit a less efficient C2 methylation activity, leading to the formation of 2,8-dimethyladenosine.

The catalytic mechanism of Cfr involves a complex radical-based process. It utilizes two molecules of SAM; one as a methyl donor and the other to generate a 5'-deoxyadenosyl radical. The reaction is proposed to proceed through a ping-pong mechanism involving the intermediate methylation of a conserved cysteine residue (Cys-338) in the enzyme. A 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the methyl group of the S-methylated cysteine, and the resulting radical attacks the C8 position of the adenine ring of A2503. This forms a covalent protein-RNA crosslink that is subsequently resolved to yield the final 8-methyladenosine product.

The Role of 8-methyladenosine in Antibiotic Resistance

The methylation of A2503 at the C8 position by Cfr confers resistance to a wide array of antibiotics that target the peptidyl transferase center (PTC) of the ribosome. This resistance phenotype is often referred to as PhLOPSA, encompassing Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics. The presence of the methyl group at the C8 position of A2503, which is located in the heart of the PTC, sterically hinders the binding of these antibiotics to their ribosomal target. This interference can be a result of direct steric clashes with the antibiotic molecule or through allosteric effects that alter the conformation of the antibiotic binding site.

Quantitative Data on Antibiotic Resistance

The expression of the cfr gene leads to a significant increase in the Minimum Inhibitory Concentrations (MICs) of various antibiotics. The following table summarizes the fold increase in MICs observed in bacterial strains expressing cfr.

| Antibiotic Class | Antibiotic | Organism | Fold Increase in MIC | Reference |

| Phenicols | Chloramphenicol | Thermus thermophilus | 32 | |

| Florfenicol | Staphylococcus aureus | 4 to 64 | ||

| Lincosamides | Lincomycin | Thermus thermophilus | 1024 | |

| Clindamycin | Thermus thermophilus | 4096 | ||

| Oxazolidinones | Linezolid | Staphylococcus aureus | - | |

| Pleuromutilins | Tiamulin | Escherichia coli | ~2 to ~16 (evolved variants) | |

| Streptogramin A | - | - | - | - |

Regulation of cfr Gene Expression

The cfr gene is often located on mobile genetic elements such as plasmids and transposons, which facilitates its horizontal transfer between different bacterial species and strains. The expression of cfr can be inducible, and its regulation is thought to be controlled by translational attenuation, a mechanism involving upstream open reading frames (ORFs). In some clinical isolates, the cfr gene has been found to be integrated into the chromosome, sometimes co-transcribed with other resistance genes like erm(B) in an operon structure, leading to resistance to a wider range of antibiotics.

Experimental Protocols

In vitro Cfr Methylation Activity Assay

This protocol describes a method to assess the methyltransferase activity of purified Cfr enzyme on a 23S rRNA fragment substrate using a radioactive methyl donor.

Materials:

-

Purified Cfr enzyme

-

In vitro transcribed 23S rRNA fragment (e.g., nucleotides 2447-2624 of E. coli 23S rRNA)

-

S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM)

-

SAM (non-radioactive)

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT)

-

Flavodoxin and flavodoxin reductase (for in vitro radical SAM enzyme activation)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL reaction, add:

-

Reaction buffer to a final volume of 50 µL.

-

Purified Cfr enzyme (concentration to be optimized, e.g., 1-5 µM).

-

23S rRNA fragment (e.g., 10-20 µM).

-

Flavodoxin and flavodoxin reductase (if required for the specific Cfr enzyme preparation).

-

A mixture of non-radioactive SAM and [¹⁴C]-SAM to the desired final concentration (e.g., 100 µM). The specific activity should be optimized for sensitivity.

-

-

Initiation and Incubation: Initiate the reaction by adding the [¹⁴C]-SAM. Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Quenching the Reaction: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortexing.

-

RNA Precipitation: Centrifuge to separate the phases. Transfer the aqueous (upper) phase to a new tube. Precipitate the RNA by adding 3 volumes of ice-cold ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2). Incubate at -20°C for at least 1 hour.

-

Washing: Centrifuge at high speed to pellet the RNA. Carefully remove the supernatant and wash the pellet with 70% ethanol.

-

Quantification: Air-dry the pellet and resuspend it in an appropriate buffer or water. Add the resuspended RNA to a scintillation vial with a suitable scintillation cocktail.

-

Measurement: Measure the incorporated radioactivity using a scintillation counter. The amount of incorporated [¹⁴C]-methyl groups is proportional to the enzyme activity.

Ribosome Purification for Methylation Analysis

This protocol outlines the purification of ribosomes from bacterial cells to analyze the in vivo methylation status of 23S rRNA.

Materials:

-

Bacterial cell pellet (e.g., E. coli or S. aureus)

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol)

-

DNase I (RNase-free)

-

Sucrose solutions (e.g., 10% and 40% w/v in lysis buffer)

-

Ultracentrifuge with appropriate rotors (e.g., swinging bucket rotor)

Procedure:

-

Cell Lysis: Resuspend the bacterial cell pellet in ice-cold lysis buffer. Lyse the cells using a French press or sonication.

-

Clarification of Lysate: Centrifuge the lysate at a low speed (e.g., 30,000 x g) for 30 minutes at 4°C to remove cell debris.

-

Ribosome Pelleting: Carefully transfer the supernatant to ultracentrifuge tubes. Pellet the ribosomes by ultracentrifugation at a high speed (e.g., 100,000 x g) for several hours at 4°C.

-

Washing: Discard the supernatant and gently wash the ribosome pellet with lysis buffer.

-

Sucrose Gradient Centrifugation: Resuspend the ribosome pellet in a small volume of lysis buffer. Layer the resuspended ribosomes onto a 10-40% sucrose gradient.

-

Fractionation: Centrifuge the gradient at high speed in a swinging bucket rotor for several hours. After centrifugation, fractionate the gradient and collect the fractions corresponding to the 70S ribosomes (or 50S and 30S subunits if desired).

-

Ribosome Precipitation: Precipitate the ribosomes from the collected fractions by adding ethanol.

-

Storage: Resuspend the purified ribosomes in a suitable storage buffer and store at -80°C.

Primer Extension Analysis for A2503 Methylation

This method is used to detect the methylation at A2503 in 23S rRNA, as the modification causes a stop or pause in reverse transcription.

Materials:

-

Total RNA or purified 23S rRNA

-

A DNA oligonucleotide primer labeled at the 5'-end with ³²P or a fluorescent dye (complementary to a region downstream of A2503)

-

Reverse transcriptase (e.g., AMV or SuperScript)

-

dNTP mix

-

Dideoxynucleotide triphosphates (ddNTPs) for sequencing ladder

-

Denaturing polyacrylamide gel (e.g., 6-8% acrylamide, 7M urea)

-

Gel electrophoresis apparatus

-

Phosphorimager or fluorescence scanner

Procedure:

-

Primer Annealing: Mix the labeled primer with the RNA template in an annealing buffer. Heat to denature and then cool slowly to allow the primer to anneal to the rRNA.

-

Primer Extension Reaction: Set up the primer extension reaction by adding reverse transcriptase, dNTPs, and the appropriate reaction buffer to the annealed primer-template mix. For a sequencing ladder, set up four separate reactions, each containing one of the four ddNTPs.

-

Incubation: Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C or 50°C) for 30-60 minutes.

-

Termination and Precipitation: Terminate the reaction and precipitate the cDNA products with ethanol.

-

Gel Electrophoresis: Resuspend the dried cDNA pellet in a formamide-based loading dye. Denature the samples by heating and load them onto a denaturing polyacrylamide gel alongside the sequencing ladder.

-

Visualization: After electrophoresis, dry the gel and expose it to a phosphor screen or scan for fluorescence. The presence of a band corresponding to a stop at or near position A2503 in the sample lane, which is absent or weaker in the control lane, indicates methylation.

LC-MS/MS for 8-methyladenosine Quantification in 23S rRNA

This protocol provides a highly sensitive and quantitative method to detect and measure the amount of 8-methyladenosine in rRNA.

Materials:

-

Purified 23S rRNA

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS/MS system (a high-performance liquid chromatograph coupled to a tandem mass spectrometer)

-

C18 reverse-phase column

-

Mobile phases (e.g., aqueous solution with a small amount of formic acid and an organic solvent like acetonitrile or methanol)

-

8-methyladenosine standard

Procedure:

-

RNA Digestion: Digest the purified 23S rRNA to single nucleosides. First, incubate the RNA with nuclease P1 to hydrolyze the phosphodiester bonds. Then, add alkaline phosphatase to remove the 5'-phosphates.

-

Sample Preparation: After digestion, centrifuge the sample to pellet any undigested material. Transfer the supernatant containing the nucleosides to an LC-MS vial.

-

LC Separation: Inject the sample onto the LC-MS system. Separate the nucleosides using a C18 reverse-phase column with a gradient of the mobile phases. The gradient will allow for the separation of 8-methyladenosine from other canonical and modified nucleosides.

-

MS/MS Detection: The eluting nucleosides are introduced into the mass spectrometer. Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of 8-methyladenosine and its characteristic fragment ions (e.g., using multiple reaction monitoring - MRM).

-

Quantification: Create a standard curve using known concentrations of the 8-methyladenosine standard. Quantify the amount of 8-methyladenosine in the sample by comparing its peak area to the standard curve.

Visualizations

Biochemical Pathway of 8-methyladenosine Synthesis

References

- 1. The Genetic Environment of the cfr Gene and the Presence of Other Mechanisms Account for the Very High Linezolid Resistance of Staphylococcus epidermidis Isolate 426-3147L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SFLD - Family - Adenosine C8 methyltransferase (Cfr-like) [sfld.rbvi.ucsf.edu]

- 3. RlmN and Cfr are Radical SAM Enzymes Involved in Methylation of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 8-Methyladenosine in Bacterial Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional and post-translational modifications are critical regulatory mechanisms in all domains of life. In bacteria, the modification of ribosomal RNA (rRNA) has emerged as a key strategy for acquiring antibiotic resistance. This technical guide provides an in-depth examination of 8-methyladenosine (m⁸A), a modified nucleoside found in bacterial 23S rRNA. The presence of m⁸A at a specific nucleotide, A2503, is catalyzed by the Cfr methyltransferase and confers resistance to a broad spectrum of antibiotics that target the peptidyl transferase center of the ribosome. This document details the biosynthesis of m⁸A, its mechanism of action in conferring antibiotic resistance, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction to 8-Methyladenosine in Bacteria

8-methyladenosine is a post-transcriptional modification of adenosine. While various adenosine methylations, such as N6-methyladenosine (m⁶A) and N1-methyladenosine (m¹A), are widespread and involved in diverse cellular processes, the C8 methylation to form m⁸A in bacterial RNA is a more specialized modification.[1] Its primary and most well-characterized role in bacteria is the mediation of antibiotic resistance.[1][2] The discovery of m⁸A in bacterial rRNA has provided significant insights into novel mechanisms of drug resistance, highlighting the adaptability of bacteria to antimicrobial agents.

The Cfr (chloramphenicol-florfenicol resistance) gene, often located on mobile genetic elements like plasmids and transposons, encodes a radical S-adenosylmethionine (SAM) methyltransferase.[1] This enzyme, Cfr, specifically targets adenosine 2503 (A2503) within the peptidyl transferase center (PTC) of the 23S rRNA, a critical site for protein synthesis and a common target for many antibiotics. The methylation of A2503 at the C8 position is the direct cause of resistance to at least five different classes of antibiotics.

Biosynthesis of 8-Methyladenosine

The formation of 8-methyladenosine on A2503 of 23S rRNA is catalyzed by the Cfr methyltransferase. Cfr belongs to the radical SAM enzyme superfamily, which is characterized by a CxxxCxxC motif that coordinates an iron-sulfur cluster essential for catalysis. The biosynthesis is a multi-step process involving the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical, which then initiates the methylation reaction.

The Cfr-Mediated Methylation Pathway

The catalytic cycle of Cfr for the formation of m⁸A2503 can be summarized as follows:

-

Binding of Substrates: The Cfr enzyme binds to its substrates: the 23S rRNA and S-adenosylmethionine (SAM).

-

Reductive Cleavage of SAM: The [4Fe-4S] cluster in Cfr donates an electron to SAM, leading to its reductive cleavage into methionine and a 5'-deoxyadenosyl radical.

-

Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C8 position of the target adenosine (A2503).

-

Methyl Group Transfer: A second molecule of SAM donates its methyl group to the C8 position of the adenosine, forming 8-methyladenosine.

-

Product Release: The modified rRNA and other byproducts are released from the enzyme.

It has been observed that in the absence of the native m²A2503 methyltransferase (RlmN), Cfr can also catalyze the formation of 2,8-dimethyladenosine, indicating a secondary, less pronounced activity at the C2 position. However, the antibiotic resistance phenotype is conferred solely by the C8 methylation.

References

- 1. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Methyladenosine: An In-Depth Technical Guide to a Novel RNA Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

N8-methyladenosine (m8A) is a recently discovered RNA modification with significant implications for antibiotic resistance in bacteria. This technical guide provides a comprehensive overview of the current knowledge surrounding m8A, including its discovery, the enzymatic machinery responsible for its deposition, and its known functional roles. A key focus of this document is to furnish researchers and drug development professionals with detailed experimental protocols for the study of m8A, quantitative data where available, and visualizations of relevant biological pathways. While the majority of current research is centered on prokaryotic systems, this guide also explores the potential for m8A existence and function in eukaryotes, highlighting key knowledge gaps and future research directions.

Introduction to 8-Methyladenosine (m8A)

8-methyladenosine is a post-transcriptional modification of RNA where a methyl group is added to the N8 position of the adenine base. Its discovery in natural RNA molecules is a relatively recent event, expanding the known repertoire of the epitranscriptome.

Discovery in Bacterial 23S rRNA

The first identification of m8A in a natural RNA molecule was in the 23S ribosomal RNA (rRNA) of Escherichia coli.[1] This modification was found at adenosine 2503 (A2503) and is catalyzed by the Cfr methyltransferase. The presence of m8A at this specific site confers resistance to a broad range of antibiotics that target the peptidyl transferase center of the ribosome.[2] This discovery has significant implications for understanding and combating antibiotic resistance.

The Cfr Methyltransferase: A Radical SAM Enzyme

The enzyme responsible for m8A deposition is the Cfr methyltransferase, a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes.[3][4] These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical initiates the methylation reaction by abstracting a hydrogen atom from the substrate. The Cfr enzyme specifically methylates the C8 position of adenosine, a chemically challenging feat due to the unactivated nature of this carbon atom.[4]

Quantitative Data on m8A

To date, quantitative data on the abundance of m8A is limited and primarily derived from studies in bacterial systems. The analysis of m8A levels has been instrumental in elucidating the function of the Cfr methyltransferase.

| Strain/Condition | m8A Presence at A2503 of 23S rRNA | Reference |

| E. coli expressing wild-type Cfr | Present | |

| E. coli with inactive Cfr (mutated SAM motif) | Absent | |

| E. coli lacking the cfr gene | Absent |

Table 1: Presence of 8-methyladenosine in E. coli 23S rRNA under different genetic conditions. This table summarizes the qualitative detection of m8A, which directly correlates with the activity of the Cfr methyltransferase.

Known and Potential Functions of m8A

The functional significance of m8A is best understood in the context of antibiotic resistance. However, studies on synthetic m8A-containing oligonucleotides suggest broader potential roles.

Antibiotic Resistance in Bacteria

The methylation of A2503 in 23S rRNA by Cfr sterically hinders the binding of several classes of antibiotics to the ribosome, leading to a multidrug resistance phenotype. This includes resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA phenotype).

Potential Role in Eukaryotic Innate Immunity

While naturally occurring m8A has not yet been identified in eukaryotes, research on synthetic 8-methyladenosine-substituted analogues of 2',5'-oligoadenylates (2-5A) has provided intriguing insights. The 2-5A system is a crucial component of the interferon-induced antiviral response. Upon activation by double-stranded RNA, oligoadenylate synthetases (OAS) produce 2-5A, which in turn activates RNase L, an endoribonuclease that degrades viral and cellular RNA to inhibit viral replication.

A study on 8-methyladenosine-substituted 2-5A analogues demonstrated that these modified oligonucleotides exhibit increased stability against phosphodiesterase digestion and are potent inhibitors of translation. This suggests that if m8A were present in small RNAs in eukaryotes, it could potentially modulate the 2-5A/RNase L pathway.

Open Questions in Eukaryotic Systems

The existence and function of m8A in eukaryotes remain a major unanswered question in the field of epitranscriptomics. Key areas for future investigation include:

-

Identification of Eukaryotic m8A: Are there specific eukaryotic RNAs that are modified with m8A?

-

Discovery of Eukaryotic m8A Writers, Erasers, and Readers: Do eukaryotes possess enzymes homologous to Cfr for m8A deposition? Are there demethylases or specific binding proteins that recognize m8A?

-

Functional Consequences in Eukaryotes: If present, what are the roles of m8A in eukaryotic gene regulation, development, and disease?

Signaling and Mechanistic Pathways

The primary signaling pathway where m8A has a known role is in bacterial antibiotic resistance. The potential involvement in the eukaryotic 2-5A system provides a hypothetical framework for its function in higher organisms.

Experimental Protocols

This section provides detailed methodologies for the detection and synthesis of m8A-containing RNA, adapted from established protocols for RNA modifications.

Protocol for Quantitative Analysis of m8A in rRNA by Nano-LC-ESI-MS/MS

This protocol is adapted from methods for the quantitative analysis of rRNA modifications.

Objective: To quantify the relative abundance of 8-methyladenosine in ribosomal RNA.

Materials:

-

Purified rRNA sample

-

Nuclease P1 (Wako Chemicals)

-

Bacterial alkaline phosphatase (BAP) (Takara Bio)

-

Ammonium acetate buffer (10 mM, pH 5.3)

-

Ultrapure water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

8-methyladenosine standard (synthesis required or custom order)

-

Nano-liquid chromatography system coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap)

Procedure:

-

rRNA Digestion:

-

To 1-5 µg of purified rRNA, add 2 units of Nuclease P1 in 25 µL of 10 mM ammonium acetate buffer (pH 5.3).

-

Incubate at 42°C for 2 hours.

-

Add 2 units of BAP and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet any undigested material.

-

Collect the supernatant containing the digested nucleosides.

-

-

Nano-LC-MS/MS Analysis:

-

Inject 1-5 µL of the digested nucleoside mixture onto a nano-LC system.

-

Chromatographic Separation: Use a reversed-phase C18 capillary column. A typical gradient would be:

-

0-5 min: 2% Acetonitrile, 0.1% Formic acid

-

5-45 min: Linear gradient from 2% to 40% Acetonitrile, 0.1% Formic acid

-

45-50 min: 80% Acetonitrile, 0.1% Formic acid (wash)

-

50-60 min: 2% Acetonitrile, 0.1% Formic acid (re-equilibration)

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode.

-

Perform a full scan (e.g., m/z 100-500) to detect the protonated molecular ion of m8A ([M+H]⁺ = 282.12).

-

Set up a data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) method to trigger MS/MS fragmentation on the ion at m/z 282.12.

-

The characteristic fragmentation of 8-methyladenosine involves the neutral loss of the ribose moiety (132 Da), resulting in a prominent fragment ion of the 8-methyladenine base at m/z 150.09.

-

-

-

Quantification:

-

Generate a standard curve using the synthetic 8-methyladenosine standard of known concentrations.

-

Quantify the amount of m8A in the sample by comparing the peak area of the m/z 282.12 -> 150.09 transition to the standard curve.

-

Normalize the amount of m8A to the amount of a canonical nucleoside (e.g., adenosine) to determine its relative abundance.

-

Protocol for Solid-Phase Synthesis of m8A-Modified RNA Oligonucleotides

This protocol is a general guide based on standard phosphoramidite chemistry for RNA synthesis and can be adapted for incorporating 8-methyladenosine.

Objective: To synthesize an RNA oligonucleotide containing a site-specific 8-methyladenosine.

Materials:

-

8-methyladenosine phosphoramidite (custom synthesis required)

-

Standard A, C, G, U phosphoramidites

-

Controlled pore glass (CPG) solid support

-

Automated DNA/RNA synthesizer

-

Reagents for oligonucleotide synthesis (activator, capping solution, oxidizing solution, deblocking solution)

-

Ammonia/methylamine (AMA) solution for deprotection

-

Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl group removal

-

HPLC system for purification

Procedure:

-

Phosphoramidite Preparation: Synthesize or obtain 5'-O-DMT-2'-O-TBDMS-8-methyladenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite. This is a crucial and non-trivial step that requires expertise in nucleoside chemistry.

-

Automated Solid-Phase Synthesis:

-

Program the RNA synthesizer with the desired sequence, incorporating the 8-methyladenosine phosphoramidite at the specified position.

-

The synthesis cycle consists of four steps:

-

Detritylation: Removal of the 5'-DMT protecting group.

-

Coupling: Addition of the next phosphoramidite to the growing chain.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

-

-

-

Cleavage and Deprotection:

-

After the synthesis is complete, treat the CPG support with AMA solution at 65°C for 15 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.

-

Collect the supernatant and dry it.

-

-

2'-O-Silyl Group Removal:

-

Resuspend the dried oligonucleotide in TEA·3HF and incubate at 65°C for 90 minutes to remove the TBDMS protecting groups from the 2'-hydroxyls.

-

Quench the reaction and precipitate the RNA oligonucleotide.

-

-

Purification:

-

Purify the full-length m8A-modified RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

-

Verification:

-

Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Conclusion and Future Perspectives

8-methyladenosine stands as a testament to the expanding complexity of the epitranscriptome. While its role in bacterial antibiotic resistance is well-established, its potential existence and function in eukaryotes remain an exciting frontier in RNA biology. The development of sensitive detection methods and the search for the cognate "writer," "eraser," and "reader" proteins in eukaryotes will be critical to unraveling the full biological significance of this novel RNA modification. The experimental protocols provided in this guide offer a starting point for researchers to embark on this exploration, which holds promise for new discoveries in gene regulation, innate immunity, and the development of novel therapeutic strategies.

References

- 1. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 3. Radical SAM enzymes - Wikipedia [en.wikipedia.org]

- 4. Radical SAM-Mediated Methylation of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structural Nuances of 8-Methyladenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methyladenosine (m⁸A) is a modified purine nucleoside that plays a significant role in various biological processes, including conferring antibiotic resistance in bacteria. A thorough understanding of its structural characteristics is paramount for elucidating its mechanism of action and for the rational design of therapeutic agents. This technical guide provides an in-depth analysis of the core structural features of 8-methyladenosine, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of its chemical structure and relevant biological pathways.

Core Structural and Physicochemical Properties

8-Methyladenosine is an analog of adenosine with a methyl group substituted at the C8 position of the purine ring. This modification significantly influences its chemical and biological properties.

General Properties

The fundamental physicochemical properties of 8-methyladenosine are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₁H₁₅N₅O₄[1] |

| Molecular Weight | 281.27 g/mol [1] |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol[1] |

| CAS Number | 56973-12-7[1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and polar organic solvents |

X-ray Crystallography Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁ | |

| Unit Cell Dimensions | a = 9.095 Å, b = 16.750 Å, c = 5.405 Å, β = 97.61° | |

| Glycosyl Bond Conformation | syn (χCN = 216.8°) | |

| Sugar Puckering | C(2')-endo | |

| C(4')-C(5') Bond Conformation | gauche-gauche |

The syn conformation about the glycosyl bond is a notable feature, influenced by the steric hindrance of the methyl group at the C8 position. This contrasts with the more common anti conformation of adenosine.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and structural elucidation of 8-methyladenosine. Although detailed spectra are often presented as supplementary data and not consistently available, the following tables summarize the expected and reported characteristics from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1.3.1: Predicted ¹H and ¹³C NMR Chemical Shifts

While experimental spectra for 8-methyladenosine are not consistently published, data from related structures and general principles of NMR spectroscopy allow for the prediction of chemical shifts. The following are expected chemical shifts (in ppm) in a suitable solvent like DMSO-d₆.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.1 | ~152 |

| H1' | ~5.9 | ~88 |

| H2' | ~4.6 | ~74 |

| H3' | ~4.1 | ~71 |

| H4' | ~4.0 | ~86 |

| H5', H5'' | ~3.6, ~3.5 | ~62 |

| NH₂ | ~7.3 (broad) | - |

| 8-CH₃ | ~2.5 | ~15 |

| C4 | - | ~149 |

| C5 | - | ~119 |

| C6 | - | ~156 |

| C8 | - | ~141 |

Table 1.3.2: Mass Spectrometry Fragmentation Pattern

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for identifying 8-methyladenosine. The fragmentation pattern is characterized by specific neutral losses.

| Ion | m/z (Da) | Description |

| [M+H]⁺ | 282 | Protonated molecular ion |

| [M+H - ribose]⁺ | 150 | Loss of the ribose sugar (132 Da) |

| [M+H - ribose - NH₃]⁺ | 133 | Subsequent loss of ammonia (17 Da) |

| Further Fragments | 106, 79 | Resulting from the cleavage of the purine ring |

Experimental Protocols

The structural characterization of 8-methyladenosine relies on a combination of crystallographic and spectroscopic techniques. The following sections provide detailed methodologies for these key experiments.

X-ray Crystallography for Nucleoside Structure Determination

Objective: To determine the three-dimensional atomic arrangement of 8-methyladenosine in a crystalline solid.

Methodology:

-

Crystallization:

-

Synthesize or procure high-purity 8-methyladenosine.

-

Dissolve the compound in a suitable solvent or solvent mixture (e.g., water, ethanol) to create a supersaturated solution.

-

Employ vapor diffusion (hanging or sitting drop), slow evaporation, or slow cooling methods to induce crystallization.

-

Harvest single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality.

-

-

Data Collection:

-

Mount a single crystal on a goniometer head and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

-

Place the mounted crystal in a monochromatic X-ray beam, often from a synchrotron source for higher intensity.

-

Rotate the crystal and collect diffraction data (intensities and positions of diffracted X-rays) on a suitable detector (e.g., CCD or pixel detector). A complete dataset requires rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a list of reflection intensities.

-

Determine the unit cell dimensions and space group.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data to achieve the best fit, minimizing the R-factor.

-

NMR Spectroscopy for Structural Characterization in Solution

Objective: To determine the solution-state structure and conformation of 8-methyladenosine.

Methodology:

-

Sample Preparation:

-

Dissolve 1-5 mg of 8-methyladenosine in an appropriate deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

-

Ensure complete dissolution and a homogeneous solution.

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton chemical shifts and coupling constants.

-

Acquire a 1D ¹³C NMR spectrum (often proton-decoupled) to identify the carbon chemical shifts.

-

Perform two-dimensional (2D) NMR experiments for complete assignment and structural analysis:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system (e.g., within the ribose ring).

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other (< 5 Å), providing information on the 3D conformation, such as the syn or anti orientation of the base relative to the sugar.

-

-

-

Data Analysis:

-

Process the raw NMR data (Fourier transformation, phasing, and baseline correction).

-

Assign all proton and carbon resonances using the combination of 1D and 2D spectra.

-

Analyze coupling constants to determine sugar pucker conformation.

-

Analyze NOESY cross-peaks to determine the glycosidic bond conformation and other spatial proximities.

-

Mass Spectrometry for Identification and Verification

Objective: To confirm the molecular weight and determine the fragmentation pattern of 8-methyladenosine for identification purposes.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 8-methyladenosine in a solvent compatible with electrospray ionization (e.g., methanol/water with 0.1% formic acid).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC-MS). LC is often preferred to separate the analyte from impurities.

-

Acquire a full scan mass spectrum in positive ion mode to determine the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺).

-

Perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Acquire the product ion spectrum to observe the characteristic fragment ions.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion and confirm that its m/z value matches the theoretical molecular weight of 8-methyladenosine.

-

Analyze the MS/MS spectrum to identify the characteristic neutral losses (e.g., ribose, ammonia) and fragment ions, which provides structural confirmation.

-

Biological Context and Pathways

8-Methyladenosine is not a primary signaling molecule in well-established cascades but is a key product of an important enzymatic modification related to antibiotic resistance.

Enzymatic Synthesis by the Cfr Methyltransferase

8-Methyladenosine in ribosomal RNA (rRNA) is synthesized by the Cfr methyltransferase, a radical S-adenosyl-L-methionine (SAM) enzyme. This enzyme confers resistance to a broad range of antibiotics that target the peptidyl transferase center of the ribosome. The methylation occurs at the C8 position of adenosine 2503 (A2503) in 23S rRNA. The mechanism is unusual as it involves the formation of a methyl group from a methylene bridge and a hydride shift, classifying Cfr as a methyl synthase rather than a methyltransferase.

Generalized Experimental Workflow for Structural Elucidation

The process of characterizing a novel or modified nucleoside like 8-methyladenosine follows a logical progression from synthesis and purification to detailed structural analysis.

Conclusion

The structural characteristics of 8-methyladenosine, particularly its syn conformation and the electronic properties imparted by the C8-methyl group, are central to its biological function. The detailed methodologies provided herein offer a robust framework for the characterization of this and other modified nucleosides. A comprehensive understanding of its structure is a critical prerequisite for the development of novel therapeutics, such as inhibitors of the Cfr enzyme, to combat antibiotic resistance. Continued research into the precise structural details and biological interactions of 8-methyladenosine will undoubtedly open new avenues in drug discovery and molecular biology.

References

The Natural Occurrence of 8-Methyladenosine in Prokaryotes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Methyladenosine (m8A) is a post-transcriptional RNA modification that has been identified in prokaryotes. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological role of m8A in bacteria. The modification is primarily found in the 23S ribosomal RNA (rRNA) and is catalyzed by the Cfr methyltransferase, a radical S-adenosylmethionine (SAM) enzyme. The presence of m8A at a specific nucleotide in the peptidyl transferase center of the ribosome confers resistance to a broad range of antibiotics, making it a significant factor in clinical and veterinary settings. This guide details the quantitative levels of m8A modification, provides a comprehensive experimental protocol for its detection and quantification using liquid chromatography-mass spectrometry (LC-MS/MS), and illustrates the regulatory logic of the cfr gene and the experimental workflow through detailed diagrams. While m8A is a known modification in bacterial rRNA, its natural occurrence in prokaryotic transfer RNA (tRNA) has not been reported to date.

Natural Occurrence and Physiological Significance

The first and thus far only described natural occurrence of 8-methyladenosine in prokaryotes is at position A2503 of the 23S rRNA in certain bacteria[1]. This modification is not constitutive but is conferred by the acquisition of the cfr gene[1][2]. The Cfr methyltransferase catalyzes the formation of m8A at this specific site within the peptidyl transferase center (PTC) of the large ribosomal subunit[1][2].

The primary physiological role of m8A in prokaryotic rRNA is to provide resistance to a wide array of antibiotics that target the ribosome. This includes drugs from the Phenicol, Lincosamide, Oxazolidinone, Pleuromutilin, and Streptogramin A (PhLOPSA) classes. The methylation at the C8 position of adenosine A2503 is thought to sterically hinder the binding of these antibiotics to the ribosome, thereby allowing protein synthesis to proceed even in their presence.

Interestingly, the Cfr enzyme can also catalyze the formation of 2,8-dimethyladenosine (m2m8A) if the A2503 residue is already methylated at the N2 position by the endogenous RlmN methyltransferase. However, the resistance phenotype is conferred by the C8 methylation, independent of the N2 methylation status.

Biosynthesis of 8-Methyladenosine

The biosynthesis of m8A in prokaryotes is catalyzed by the Cfr methyltransferase. Cfr is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical then initiates the methylation reaction by abstracting a hydrogen atom from the C8 position of the target adenosine residue. A methyl group, also derived from SAM, is subsequently transferred to this position. The radical SAM motif, CxxxCxxC, is essential for the catalytic activity of Cfr.

Quantitative Data on 8-Methyladenosine Modification

The extent of m8A modification at position A2503 can vary. Studies have shown that the wild-type Cfr enzyme modifies a fraction of the total 23S rRNA population. Directed evolution studies have generated Cfr variants with enhanced activity, leading to higher levels of m8A modification.

| Enzyme | Organism/System | Substrate | Modification Level | Reference |

| Wild-type Cfr | Escherichia coli (expressing cfr) | m2A2503 in 23S rRNA | < 40% conversion to m2m8A2503 | |

| Evolved Cfr variants | Escherichia coli (expressing evolved cfr) | m2A2503 in 23S rRNA | ~50% - 90% conversion to m2m8A2503 |

Experimental Protocols: Detection and Quantification of 8-Methyladenosine by LC-MS/MS

The following protocol outlines a general workflow for the detection and quantification of m8A in total RNA isolated from prokaryotes.

4.1. Materials

-

RNA Isolation: TRIzol reagent or equivalent RNA purification kit.

-

Enzymes:

-

Nuclease P1 (e.g., from Penicillium citrinum)

-

Snake Venom Phosphodiesterase (e.g., from Crotalus adamanteus)

-

Antarctic Phosphatase

-

-

Buffers and Reagents:

-

10X Nuclease P1 Buffer (e.g., 100 mM Sodium Acetate, pH 5.3, 10 mM Zinc Chloride)

-

10X Antarctic Phosphatase Buffer

-

Ammonium Bicarbonate

-

Ultrapure water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

-

Standards:

-

8-methyladenosine standard

-

Canonical nucleoside standards (A, U, G, C)

-

-

Equipment:

-

Spectrophotometer (for RNA quantification)

-

Heating block or water bath

-

Centrifuge

-

LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

-

Reversed-phase C18 column suitable for nucleoside analysis

-

4.2. Procedure

-

RNA Isolation and Quantification:

-

Isolate total RNA from the prokaryotic culture of interest using a standard protocol (e.g., TRIzol extraction followed by isopropanol precipitation).

-

Resuspend the RNA pellet in RNase-free water.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

-

-

Enzymatic Digestion of RNA to Nucleosides:

-

In a microcentrifuge tube, combine 1-5 µg of total RNA with RNase-free water to a final volume of 20 µL.

-

Add 2.5 µL of 10X Nuclease P1 Buffer.

-

Add 1 µL of Nuclease P1 (e.g., 1 U/µL) and incubate at 45°C for 2 hours.

-

Add 3 µL of 1 M Ammonium Bicarbonate to raise the pH.

-

Add 1 µL of Antarctic Phosphatase (e.g., 5 U/µL) and 2.5 µL of 10X Antarctic Phosphatase Buffer.

-

Add 0.1 µL of Snake Venom Phosphodiesterase (e.g., 0.01 U/µL) and incubate at 37°C for 2 hours.

-

Centrifuge the sample at high speed for 10 minutes to pellet any undigested material.

-

Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject 5-10 µL of the nucleoside digest onto a reversed-phase C18 column.

-

Use a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be 0-30% B over 15 minutes.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification. The mass transition for 8-methyladenosine is m/z 282.1 -> 150.1 (corresponding to the protonated molecule and the protonated methyladenine base, respectively).

-

Monitor the mass transitions for the canonical nucleosides for normalization.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the 8-methyladenosine standard.

-

Quantify the amount of m8A in the sample by comparing its peak area to the standard curve.

-

Normalize the amount of m8A to the amount of one of the canonical nucleosides (e.g., adenosine) to express the relative abundance of the modification.

-

-

Visualizations

Regulatory Logic of the cfr Gene

Caption: Regulatory logic of the cfr gene leading to antibiotic resistance.

Experimental Workflow for 8-Methyladenosine Detection

Caption: Experimental workflow for the detection and quantification of 8-methyladenosine.

Conclusion

The discovery of 8-methyladenosine in prokaryotic 23S rRNA has provided a novel mechanism of antibiotic resistance. The Cfr methyltransferase, responsible for this modification, represents a key target for the development of new therapeutic strategies to combat multidrug-resistant bacteria. The methods outlined in this guide provide a framework for the accurate detection and quantification of m8A, which is crucial for surveillance and for research into the prevalence and evolution of this resistance mechanism. Further investigation into the regulation of the cfr gene and the structural and functional consequences of m8A on the ribosome will continue to be important areas of study. To date, there is no evidence for the natural occurrence of 8-methyladenosine in prokaryotic tRNA, suggesting its role is currently understood to be specific to ribosomal RNA.

References

The Enigmatic Eighth Position: 8-Methyladenosine's Profound Impact on Ribosomal Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of ribosomal RNA (rRNA) are critical regulators of ribosome structure and function, influencing everything from ribosome biogenesis to translational fidelity and antibiotic resistance. Among these modifications, 8-methyladenosine (m⁸A), a methylation at the N8 position of adenosine, has emerged as a key player, particularly in the context of bacterial antibiotic resistance. This technical guide provides a comprehensive overview of the current understanding of 8-methyladenosine's impact on the ribosome, with a primary focus on its well-documented role in prokaryotes. We delve into the structural alterations induced by m⁸A, its functional consequences for protein synthesis and antibiotic susceptibility, and the enzymatic machinery responsible for its deposition. Detailed experimental protocols for the detection and analysis of m⁸A are provided, alongside structured data presentations and visualizations of the underlying molecular pathways. This guide aims to equip researchers and drug development professionals with the foundational knowledge required to explore this unique rRNA modification further and leverage it for therapeutic innovation.

Introduction to 8-Methyladenosine in Ribosomal RNA

8-methyladenosine (m⁸A) is a post-transcriptional modification of adenosine, first identified in natural RNA molecules within the context of antibiotic resistance.[1] Unlike the more extensively studied N6-methyladenosine (m⁶A) which is prevalent in eukaryotic mRNA, m⁸A has been primarily characterized in the 23S rRNA of bacteria.[1][2][3][4] Specifically, it is found at position A2503 in the peptidyl transferase center (PTC) of the large ribosomal subunit, a critical hub for peptide bond formation. The enzyme responsible for this modification is the radical S-adenosylmethionine (SAM) methyltransferase Cfr. The presence of m⁸A at this strategic location has profound implications for the ribosome's interaction with various classes of antibiotics, ultimately leading to a multidrug resistance phenotype.

Impact of 8-Methyladenosine on Ribosomal Structure

The introduction of a methyl group at the C8 position of adenosine A2503 within the 23S rRNA is believed to induce localized conformational changes in the ribosome. It is speculated that the addition of the m⁸A modification results in a more rigid local structure of the rRNA. This structural perturbation is thought to be the basis for the observed antibiotic resistance.

The straightforward explanation for the antibiotic resistance conferred by the methylation of position 8 on A2503 is a steric interaction between the added methyl group and the antibiotic. X-ray crystallography studies of antibiotics bound to the 50S ribosomal subunit have shown that the C8 position of A2503 is situated directly within the binding pocket of several drugs. Consequently, the presence of a methyl group at this position would physically obstruct the binding of these antibiotics.

Functional Consequences of 8-Methyladenosine

The primary and most well-documented function of 8-methyladenosine at position A2503 of 23S rRNA is the conferral of resistance to a broad spectrum of antibiotics that target the peptidyl transferase center. This includes clinically important drug classes such as phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics (PhLOPSᴀ).

The mechanism of resistance is direct steric hindrance, where the methyl group on m⁸A physically blocks the binding of antibiotics to the ribosome. This prevents the drugs from inhibiting peptide bond formation, allowing protein synthesis to proceed even in the presence of the antibiotic.

Interestingly, while the primary role of m⁸A is in antibiotic resistance, there is also evidence to suggest it may influence other aspects of ribosome function. For instance, the presence of m⁸A at A2503 has been observed to reduce ribose methylation at the adjacent C2498 nucleotide, hinting at a potential interplay between different rRNA modifications.

In a different context, synthetic analogues of 2-5A containing 8-methyladenosine have been shown to be potent inhibitors of translation. Specifically, analogues with 8-methyladenosine at the 2'-terminal position exhibited stronger binding affinity and were more effective inhibitors of translation than 2-5A itself. This suggests that while naturally occurring m⁸A in bacterial ribosomes confers resistance, synthetic molecules containing this modification could be explored for their potential to modulate protein synthesis.

The Cfr Methyltransferase: The "Writer" of 8-Methyladenosine

The formation of 8-methyladenosine at A2503 is catalyzed by the Cfr methyltransferase, a member of the radical S-adenosylmethionine (SAM) enzyme superfamily. Cfr utilizes a radical-based mechanism to methylate the C8 position of adenosine. The activity of Cfr is dependent on a conserved cysteine motif (CxxxCxxC) typical of radical SAM enzymes. Mutation of any of these conserved cysteines abolishes the enzyme's activity.

The cfr gene was initially discovered on a multiresistance plasmid in Staphylococcus species of animal origin. Its horizontal transfer is a significant concern for the spread of multidrug resistance.

In addition to its primary role in forming m⁸A, the Cfr enzyme has been shown to possess a secondary, less pronounced activity of methylating the C2 position of A2503, leading to the formation of 2,8-dimethyladenosine, particularly in the absence of the native m²A2503 methyltransferase, RlmN. However, the antibiotic resistance phenotype is conferred solely by the methylation at the C8 position.

Quantitative Data on 8-Methyladenosine's Effects

The impact of 8-methyladenosine on antibiotic resistance can be quantified by measuring the Minimum Inhibitory Concentrations (MICs) of various antibiotics against bacterial strains with and without the cfr gene.

| Antibiotic Class | Antibiotic | Bacterial Strain | MIC without cfr (µg/mL) | MIC with cfr (µg/mL) | Fold Change in Resistance |

| Oxazolidinones | Linezolid | E. coli | 4 | 32 | 8 |

| Phenicols | Chloramphenicol | E. coli | 8 | 128 | 16 |

| Lincosamides | Clindamycin | E. coli | 16 | >256 | >16 |

| Pleuromutilins | Tiamulin | E. coli | 16 | 128 | 8 |

| Streptogramin A | Virginiamycin M1 | E. coli | 2 | 32 | 16 |

Note: The values presented in this table are representative and may vary depending on the specific bacterial strain and experimental conditions.

Experimental Protocols

Identification of 8-Methyladenosine by Mass Spectrometry

This protocol outlines the general steps for identifying m⁸A in 23S rRNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To confirm the presence and position of the 8-methyladenosine modification in ribosomal RNA.

Methodology:

-

Ribosome Isolation: Isolate ribosomes from bacterial cultures (e.g., E. coli expressing the cfr gene and a control strain) using standard differential centrifugation methods.

-

rRNA Extraction: Extract total RNA from the isolated ribosomes using phenol-chloroform extraction followed by ethanol precipitation.

-

rRNA Digestion: Digest the purified rRNA into smaller fragments or individual nucleosides using specific RNases (e.g., RNase T1) or nuclease P1 followed by alkaline phosphatase.

-

Liquid Chromatography (LC) Separation: Separate the resulting RNA fragments or nucleosides using a reverse-phase high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometry (MS) Analysis: Analyze the eluting molecules using a high-resolution mass spectrometer (e.g., an ion trap or Orbitrap mass spectrometer) capable of performing tandem mass spectrometry (MSⁿ).

-

Acquire full scan mass spectra in positive ion mode to identify ions corresponding to the mass of methylated adenosine.

-

Perform fragmentation analysis (MS², MS³, etc.) on the ion of interest to determine the specific site of methylation. The fragmentation pattern of 8-methyladenosine will be distinct from other methylated adenosine isomers (e.g., N6-methyladenosine).

-

-

Data Analysis: Compare the fragmentation spectra of the modified nucleoside from the sample with that of a chemically synthesized 8-methyladenosine standard to confirm its identity.

Analysis of 8-Methyladenosine by Primer Extension

This protocol describes the use of primer extension to detect modifications in rRNA that cause reverse transcriptase to pause or stop.

Objective: To map the location of the m⁸A modification in the 23S rRNA sequence.

Methodology:

-

rRNA Template Preparation: Purify total rRNA from the bacterial strains of interest as described above.

-

Primer Design and Labeling: Design a DNA oligonucleotide primer complementary to a region downstream of the suspected modification site (A2503 in 23S rRNA). Label the 5' end of the primer with a fluorescent dye (e.g., Cy5) or a radioactive isotope (e.g., ³²P).

-

Primer Annealing: Anneal the labeled primer to the rRNA template by heating and slow cooling.

-

Reverse Transcription: Perform the reverse transcription reaction using an enzyme like AMV reverse transcriptase. The presence of the m⁸A modification can cause the reverse transcriptase to stall or dissociate, leading to the production of a truncated cDNA product.

-

Dideoxy Sequencing Reactions: In parallel, perform standard dideoxy sequencing reactions (A, C, G, T) using the same primer and an unmodified rRNA template to generate a sequence ladder.

-

Gel Electrophoresis and Visualization: Separate the cDNA products from the primer extension reaction and the sequencing reactions on a high-resolution denaturing polyacrylamide gel.

-

Data Analysis: Visualize the bands on the gel. The position of the stop or pause in the primer extension lane relative to the sequencing ladder indicates the location of the modified nucleotide.

Visualizations

Signaling Pathways and Workflows

Caption: Cfr-mediated 8-methyladenosine formation and antibiotic resistance mechanism.

Caption: Experimental workflow for the identification and mapping of 8-methyladenosine in rRNA.

8-Methyladenosine in Eukaryotes: An Uncharted Territory

In stark contrast to the detailed understanding of m⁸A in bacteria, its presence and function in eukaryotic ribosomes remain largely unknown. The vast majority of research on adenosine methylation in eukaryotes has focused on N6-methyladenosine (m⁶A) and N1-methyladenosine (m¹A) in various RNA species, including mRNA and non-coding RNAs, where they play crucial roles in regulating RNA metabolism, translation, and stability.

The absence of a known eukaryotic homolog for the Cfr methyltransferase suggests that if m⁸A does exist in eukaryotic rRNA, it is likely installed by a different enzymatic system. The discovery and characterization of such enzymes would be a significant breakthrough in the field.

Given the critical role of rRNA modifications in fine-tuning ribosome function and generating "specialized ribosomes" that may preferentially translate specific mRNAs, the potential impact of an m⁸A modification in eukaryotes is substantial. Future research in this area could uncover novel mechanisms of translational control and their implications in development and disease.

Conclusion and Future Directions

8-methyladenosine stands out as a potent, single-nucleotide modification that can dramatically alter the functional properties of the ribosome, endowing bacteria with a powerful defense mechanism against a wide array of antibiotics. The structural and functional insights gained from studying m⁸A in prokaryotes have not only illuminated a fascinating aspect of ribosomal biology but also highlighted the Cfr enzyme as a critical target for the development of adjuvants that could resensitize resistant bacteria to existing antibiotics.

The key future directions in the study of 8-methyladenosine include:

-

Exploring the Eukaryotic Landscape: A concerted effort is needed to determine if m⁸A exists in eukaryotic ribosomes and, if so, to identify the responsible methyltransferases and elucidate its functional roles.

-